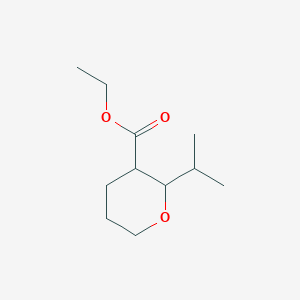
Ethyl 2-(propan-2-yl)oxane-3-carboxylate
Vue d'ensemble
Description
Ethyl 2-(propan-2-yl)oxane-3-carboxylate is a chemical compound with the CAS Number: 1795499-96-5 . It has a molecular weight of 200.28 . The IUPAC name for this compound is ethyl 2-isopropyltetrahydro-2H-pyran-3-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(propan-2-yl)oxane-3-carboxylate is 1S/C11H20O3/c1-4-13-11(12)9-6-5-7-14-10(9)8(2)3/h8-10H,4-7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-(propan-2-yl)oxane-3-carboxylate is a liquid at room temperature .Applications De Recherche Scientifique
Catalytic Applications : Ethyl 2-(propan-2-yl)oxane-3-carboxylate has been used in catalysis. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a related compound, has been introduced as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions at room temperature (A. Ghorbani‐Choghamarani & Z. Akbaripanah, 2012).
Synthetic Chemistry : In synthetic chemistry, this compound plays a role in forming complex molecules. For instance, it has been used in the synthesis of various pyrrole derivatives, a class of organic compounds with significant chemical importance (Prativa B. S. Dawadi & J. Lugtenburg, 2011).
Organic Reactions : It has been a component in reactions leading to the formation of carboxylates and other complex organic structures, which are important in various chemical processes and pharmaceutical applications. For example, its reaction with primary amines has been studied for the formation of corresponding carboxylates (S. Shipilovskikh, D. A. Shipilovskikh, & A. Rubtsov, 2014).
Photoinduced Reactions : In a study, ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, a related compound, was used in photoinduced direct oxidative annulation to access highly functionalized polyheterocyclic compounds. This highlights its utility in photochemical synthetic methods (Jin Zhang et al., 2017).
Antimicrobial and Antioxidant Studies : Some derivatives of Ethyl 2-(propan-2-yl)oxane-3-carboxylate have been synthesized and evaluated for antimicrobial and antioxidant activities. This indicates its potential in the development of new pharmacological agents (K. Devi, M. Ramaiah, D. Roopa, & V. Vaidya, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
ethyl 2-propan-2-yloxane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-4-13-11(12)9-6-5-7-14-10(9)8(2)3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYBVCQXRFKMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCOC1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(propan-2-yl)oxane-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




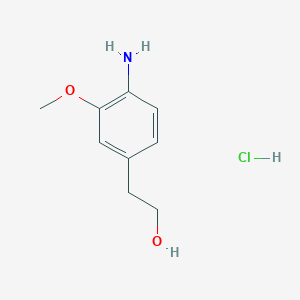
![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)
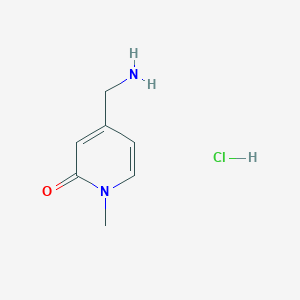
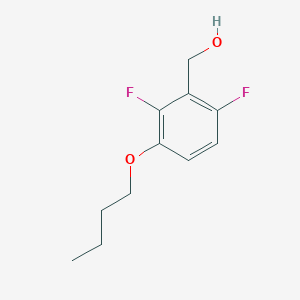

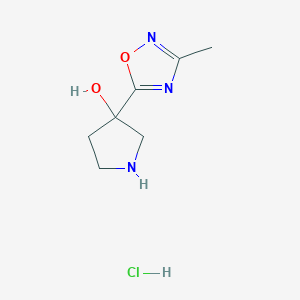
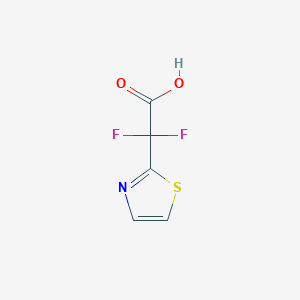
![tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate](/img/structure/B1383292.png)
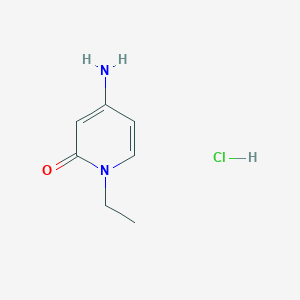
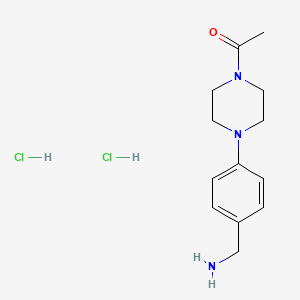
amine hydrochloride](/img/structure/B1383297.png)
amine](/img/structure/B1383299.png)
